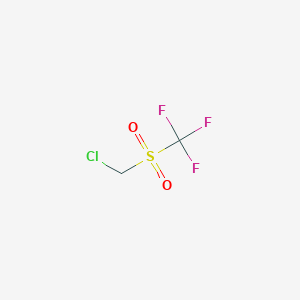
chloromethylsulfonyl(trifluoro)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethylsulfonyl(trifluoro)methane is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoromethyl group, which imparts significant reactivity and stability to the molecule. This compound is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its ability to introduce trifluoromethyl groups into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethylsulfonyl(trifluoro)methane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with phosphorus trichloride and chlorine . This method allows for the efficient production of trifluoromethanesulfonyl chloride, which can then be further reacted to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of trifluoromethanesulfonic acid or sodium triflate . These methods are scalable and provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
Chloromethylsulfonyl(trifluoro)methane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include transition metals, radical initiators, and strong acids or bases . Reaction conditions often involve the use of solvents like dichloromethane, tetrahydrofuran, and dioxane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions can yield a variety of trifluoromethylated compounds, while oxidation reactions may produce sulfonyl derivatives .
Scientific Research Applications
Chloromethylsulfonyl(trifluoro)methane has numerous applications in scientific research:
Mechanism of Action
The mechanism by which chloromethylsulfonyl(trifluoro)methane exerts its effects involves the generation of highly reactive intermediates, such as trifluoromethyl radicals . These intermediates can undergo various reactions, including addition to double bonds and substitution at electrophilic centers. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Chloromethylsulfonyl(trifluoro)methane can be compared with other similar compounds, such as:
Trifluoromethanesulfonyl chloride: This compound is also used for trifluoromethylation but has different reactivity and stability profiles.
Difluoromethylsulfonyl chloride: This compound is used in similar applications but introduces difluoromethyl groups instead of trifluoromethyl groups.
The uniqueness of this compound lies in its ability to introduce trifluoromethyl groups, which significantly enhance the properties of the resulting molecules .
Conclusion
This compound is a versatile and valuable compound in various fields of scientific research and industry. Its unique properties and reactivity make it an essential reagent for the synthesis of a wide range of products, from pharmaceuticals to advanced materials.
Properties
IUPAC Name |
chloromethylsulfonyl(trifluoro)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-1-9(7,8)2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSXILJSQLGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














